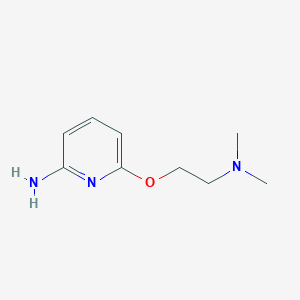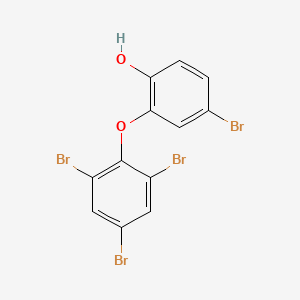
2-(2,4,5-Tribromophenoxy)-4-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Tribromophenoxy)-4-bromophenol is an organic compound belonging to the class of brominated phenols It is characterized by the presence of multiple bromine atoms attached to a phenol ring, making it a highly brominated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Tribromophenoxy)-4-bromophenol typically involves the bromination of phenol derivatives. One common method involves the reaction of 2,4,5-tribromophenol with 4-bromophenol in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenol rings. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5-Tribromophenoxy)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atoms. The reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenol derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-(2,4,5-Tribromophenoxy)-4-bromophenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4,5-Tribromophenoxy)-4-bromophenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
- 2,2’,4,4’,5,5’-Hexabromodiphenyl Ether
- 2,2’,3,4,4’,5’-Hexabromodiphenyl Ether
Uniqueness
2-(2,4,5-Tribromophenoxy)-4-bromophenol is unique due to its specific bromination pattern and the presence of both phenol and bromophenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its high degree of bromination also contributes to its effectiveness as a flame retardant and its potential biological activities.
Propriétés
Formule moléculaire |
C12H6Br4O2 |
|---|---|
Poids moléculaire |
501.79 g/mol |
Nom IUPAC |
4-bromo-2-(2,4,6-tribromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-6-1-2-10(17)11(5-6)18-12-8(15)3-7(14)4-9(12)16/h1-5,17H |
Clé InChI |
MXADYZJZIAGMGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


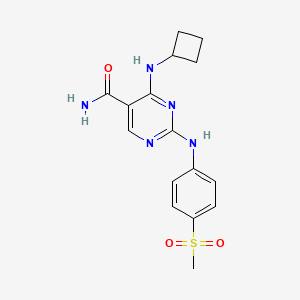

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
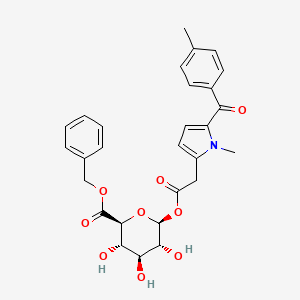
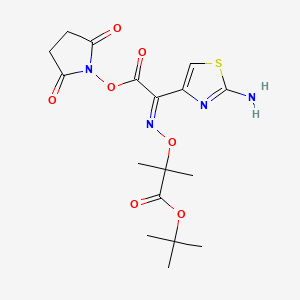


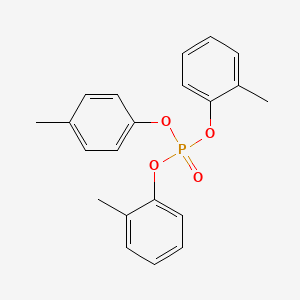

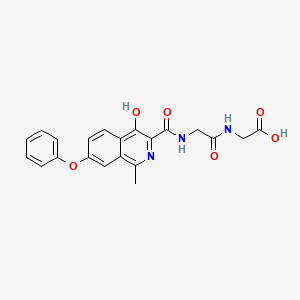
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
